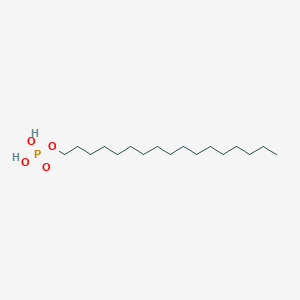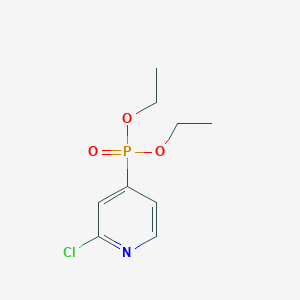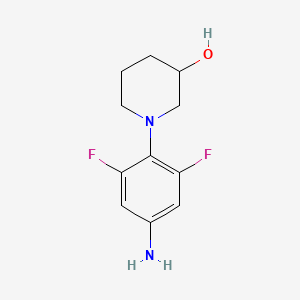
Heptadecyl dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptadecyl dihydrogen phosphate is an organic phosphate ester with the chemical formula C17H37O4P. It is a long-chain alkyl phosphate ester, which is commonly used in various industrial and scientific applications due to its unique chemical properties. This compound is known for its surfactant properties, making it useful in formulations that require emulsification, dispersion, and stabilization.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Heptadecyl dihydrogen phosphate can be synthesized through the esterification of heptadecanol with phosphoric acid. The reaction typically involves heating heptadecanol with phosphoric acid in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the phosphate ester.
Industrial Production Methods: In industrial settings, the production of this compound often involves a continuous process where heptadecanol and phosphoric acid are fed into a reactor. The reaction mixture is heated and stirred to promote esterification. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Heptadecyl dihydrogen phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to produce heptadecanol and phosphoric acid.
Oxidation: This compound can be oxidized to form heptadecanoic acid and phosphoric acid.
Substitution: this compound can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous solutions under acidic or basic conditions.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Hydrolysis: Heptadecanol and phosphoric acid.
Oxidation: Heptadecanoic acid and phosphoric acid.
Substitution: Various alkyl or acyl derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Heptadecyl dihydrogen phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other colloidal systems.
Biology: Employed in the formulation of liposomes and other lipid-based delivery systems for drug delivery.
Medicine: Investigated for its potential use in targeted drug delivery and as a component in pharmaceutical formulations.
Industry: Utilized in the production of detergents, emulsifiers, and dispersants for various industrial applications.
Mécanisme D'action
The mechanism of action of heptadecyl dihydrogen phosphate primarily involves its surfactant properties. The long hydrophobic alkyl chain interacts with hydrophobic substances, while the hydrophilic phosphate group interacts with water, allowing it to stabilize emulsions and disperse particles. In biological systems, it can interact with cell membranes and enhance the delivery of therapeutic agents by facilitating their incorporation into lipid bilayers.
Comparaison Avec Des Composés Similaires
Octadecyl dihydrogen phosphate: Similar in structure but with an additional carbon in the alkyl chain.
Hexadecyl dihydrogen phosphate: One carbon less in the alkyl chain compared to heptadecyl dihydrogen phosphate.
Dodecyl dihydrogen phosphate: A shorter alkyl chain, resulting in different surfactant properties.
Uniqueness: this compound is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties, making it particularly effective in certain applications where other alkyl phosphates may not perform as well.
Propriétés
Formule moléculaire |
C17H37O4P |
|---|---|
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
heptadecyl dihydrogen phosphate |
InChI |
InChI=1S/C17H37O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-22(18,19)20/h2-17H2,1H3,(H2,18,19,20) |
Clé InChI |
CYZASAMUYFRGTI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCOP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-[2-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole](/img/structure/B13710996.png)



![8-(Benzyloxy)-7-fluoro-4,5-dihydroimidazo[1,5-a]quinoline-3-carboxylic Acid](/img/structure/B13711034.png)




